molecular formula C27H24O3 B610077 4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid CAS No. 1421332-97-9

4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid

Cat. No. B610077
CAS RN: 1421332-97-9
M. Wt: 396.49
InChI Key: VISGSZAEZADMTE-VPUSJEBWSA-N
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Description

PH46A is a potential anti-inflammatory agent which significantly reduces histological damage and serum amyloid A (SAA) levels.

Scientific Research Applications

Chemical and Pharmacological Studies

This compound and its derivatives have been extensively studied in various chemical and biological contexts. For instance, derivatives such as hydroxy-(methylbutenynyl)-benzoic acid have been isolated from the fungus Curvularia fallax, showcasing the biological occurrence of such compounds (Abraham & Arfmann, 1990). Furthermore, the synthesis and characterization of similar benzoic acid derivatives, including their spectroscopic properties, have been explored, providing insights into their structural and functional aspects (Baul et al., 2009).

Application in Corrosion Inhibition

Research has also demonstrated the use of certain benzoic acid derivatives as effective corrosion inhibitors. For example, benzimidazole derivatives based on hydroxyquinoline, similar in structure to the compound , have been synthesized and shown to exhibit significant anticorrosive activity (Rbaa et al., 2020).

Metal Complex Synthesis and Gas Sensing

The synthesis of metal complexes and coordination polymers using related benzoic acid derivatives has been explored, which indicates potential applications in gas sensing and other technological fields (Rad et al., 2016).

Biological Properties

Studies have been conducted to synthesize and evaluate the biological properties of certain benzoic acid derivatives, revealing potential as diuretics or analgesics (Ukrainets et al., 2017). These findings highlight the compound's relevance in medicinal chemistry and drug development.

Environmental and Microbial Interactions

Research into the metabolism of biphenyl, a compound structurally related to the benzoic acid derivative , by Pseudomonas putida, has provided insights into environmental and microbial interactions of such compounds (Catelani et al., 1973).

Antimicrobial and DNA Cleavage Studies

Some studies have also focused on the synthesis, characterization, and biological activity evaluation of metal complexes with similar benzoic acid derivatives, showcasing their antimicrobial and DNA cleavage capabilities (Karabasannavar et al., 2017).

properties

CAS RN

1421332-97-9

Product Name

4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid

Molecular Formula

C27H24O3

Molecular Weight

396.49

IUPAC Name

4-[[(1R,2R)-1-hydroxy-2-(1H-inden-2-yl)-1,3-dihydroinden-2-yl]methyl]benzoic acid

InChI

InChI=1S/C26H22O3/c27-24-23-8-4-3-7-21(23)16-26(24,15-17-9-11-18(12-10-17)25(28)29)22-13-19-5-1-2-6-20(19)14-22/h1-13,24,27H,14-16H2,(H,28,29)/t24-,26+/m0/s1

InChI Key

VISGSZAEZADMTE-VPUSJEBWSA-N

SMILES

C1C2=CC=CC=C2C=C1C3(CC4=CC=CC=C4C3O)CC5=CC=C(C=C5)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PH-46A;  PH 46A;  PH46A

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(((1S,2S)-1-hydroxy-2,3-dihydro-1H,1′H-[2,2′-biinden]-2-yl)methyl)benzoic acid (100 mg, 0.26 mmol) and K2CO3 (72 mg, 0.52 mmol) in DMF (2.5 mL), was added MeI (148 mg, 1.04 mmol) and then stirred at room temperature for 4 h. The reaction mixture was diluted with 1.5 N HCl (50 mL) and extracted with ethyl acetate (3×25 mL). The organic layer was washed with 10% aq. NaHCO3 (25 mL), brine (25 mL), dried over anhydrous Na2SO4 and evaporated under reduced pressure. The residue was purified by CombiFlash using 20% ethyl acetate in chloroform as an eluent to yield 62 mg (59%) of the title compound as an off white solid.
Name
Quantity
72 mg
Type
reactant
Reaction Step One
Name
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid
Reactant of Route 2
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid
Reactant of Route 3
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid
Reactant of Route 4
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid
Reactant of Route 5
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid

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